N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide
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Overview
Description
N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the bromophenyl group, and the attachment of the butyl and methoxyethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of bromophenyl-substituted compounds.
Scientific Research Applications
N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and pyrrole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
5951-98-4 |
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Molecular Formula |
C26H38BrN3O3 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N-[2-[[1-[(4-bromophenyl)methyl]pyrrol-2-yl]methyl-butylamino]-2-oxoethyl]-N-(2-methoxyethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C26H38BrN3O3/c1-6-7-14-29(24(31)20-30(16-17-33-5)25(32)26(2,3)4)19-23-9-8-15-28(23)18-21-10-12-22(27)13-11-21/h8-13,15H,6-7,14,16-20H2,1-5H3 |
InChI Key |
OPGDYBGPAPNAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CN1CC2=CC=C(C=C2)Br)C(=O)CN(CCOC)C(=O)C(C)(C)C |
Origin of Product |
United States |
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